molecular formula C12H13N3O4S B2820995 3-((1-(4-Methylthiazole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034338-68-4

3-((1-(4-Methylthiazole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2820995
CAS No.: 2034338-68-4
M. Wt: 295.31
InChI Key: PZCQYWKOHIDJFY-UHFFFAOYSA-N
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Description

3-((1-(4-Methylthiazole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a novel chemical compound of interest in medicinal chemistry and drug discovery research. It features a hybrid structure incorporating multiple privileged pharmacophores. The 4-methylthiazole-5-carbonyl moiety is a common structure in bioactive molecules, while the azetidine ring is a saturated four-membered nitrogen heterocycle valued for its role in improving pharmacokinetic properties. The oxazolidine-2,4-dione core is a well-known scaffold in medicinal chemistry. Oxazolidinedione derivatives have been historically investigated for their central nervous system activity, though the specific biological profile of this compound remains uncharacterized and requires further investigation . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a probe for exploring new biological targets. The presence of the azetidine and oxazolidinedione rings makes it a versatile candidate for structure-activity relationship (SAR) studies. This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

3-[[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-7-10(20-6-13-7)11(17)14-2-8(3-14)4-15-9(16)5-19-12(15)18/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCQYWKOHIDJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CC(C2)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((1-(4-methylthiazole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a novel oxazolidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₁H₁₃N₃O₃S
  • IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that oxazolidine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Mycobacterium tuberculosis0.045 µg/mL

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as mycobacterial infections.

Anti-tubercular Activity

The compound has also been evaluated for its anti-tubercular activity. A study demonstrated that derivatives containing the oxazolidine core showed significant inhibition of Mycobacterium tuberculosis with MIC values comparable to established anti-TB agents. For instance:

  • Compound demonstrated a high level of inhibition against M. tuberculosis with an MIC of 0.045 µg/mL, indicating its potential as a new therapeutic agent for tuberculosis treatment .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of bacterial protein synthesis. The oxazolidine ring structure is known to interact with the ribosomal subunit, thereby preventing translation and ultimately leading to bacterial cell death.

Study on Oxazolidine Derivatives

A comprehensive review highlighted various studies focusing on oxazolidine derivatives, including the one . The findings from these studies suggest that modifications to the oxazolidine structure can enhance antimicrobial potency and selectivity.

  • Antibacterial Efficacy : In vitro studies showed that compounds similar to this compound exhibited strong antibacterial activity against both resistant and non-resistant strains of bacteria .
  • Pharmacokinetics : Research into the pharmacokinetic profiles of these compounds indicated favorable absorption and distribution characteristics, which are crucial for effective therapeutic applications.

Scientific Research Applications

Chemical Properties and Structure

The compound features an oxazolidine core, which is known for its role in several biologically active molecules. Its structure includes a thiazole moiety, contributing to its biological activity. The presence of an azetidine ring enhances its potential as a drug candidate due to the stability and unique interactions it can provide.

Antimicrobial Activity

Research indicates that derivatives of oxazolidine exhibit significant antimicrobial properties. The incorporation of the 4-methylthiazole group may enhance this activity. Studies have shown that similar compounds can inhibit bacterial protein synthesis, making them effective against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Compound Target Bacteria Activity
3-((1-(4-Methylthiazole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dioneMRSAInhibitory
Other Oxazolidine DerivativesVarious Gram-positive bacteriaBroad-spectrum

Anticancer Potential

The compound's structure suggests potential anticancer properties. Compounds with similar frameworks have been studied for their ability to induce apoptosis in cancer cells. For instance, research on oxazolidines has shown promising results in inhibiting tumor growth in vitro and in vivo models .

Case Study:
A study evaluated the anticancer efficacy of a related oxazolidine compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability and induction of apoptosis through the activation of caspase pathways.

Neuroprotective Effects

Recent studies have begun to explore the neuroprotective effects of compounds similar to this compound. These compounds have shown potential in mitigating oxidative stress and inflammation associated with neurodegenerative diseases.

Study Model Outcome
Neuroprotective Effects of OxazolidinesMouse model of Alzheimer's diseaseReduced amyloid plaque formation
In vitro Studies on Neuronal CellsHuman neuronal cell lineDecreased oxidative stress markers

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

Oxazolidine-2,4-dione vs. Thiazolidine-2,4-dione

The oxazolidine-2,4-dione core in the target compound differs from thiazolidine-2,4-dione (e.g., compounds in ) by replacing sulfur with oxygen. For example, thiazolidinediones in showed moderate yields (24–73%) and melting points (172–280°C), influenced by arylidene substituents. The oxazolidinedione core in the target compound may exhibit higher polarity, impacting solubility and binding affinity .

Azetidine vs. Larger Rings

The azetidine ring introduces strain due to its four-membered structure, which can enhance binding selectivity compared to five- or six-membered rings (e.g., piperidine in ). highlights azetidin-2-one synthesis via hydrazide intermediates, suggesting that the azetidine in the target compound could be synthesized similarly, albeit with a methylthiazole-carbonyl group. Strained rings often improve pharmacokinetic properties by reducing conformational flexibility .

Substituent Analysis

4-Methylthiazole-5-carbonyl Group

Similar thiazole-containing compounds (e.g., ’s 4-methoxyphenyl derivatives) demonstrate that electron-donating groups (e.g., methoxy) enhance stability, while methyl groups (as in the target compound) may increase lipophilicity. This could improve membrane permeability compared to polar substituents like hydroxyl or carboxylic acid groups .

Arylidene and Alkylidene Modifications

Compounds with arylidene substituents (e.g., ’s 5-arylidene-2,4-thiazolidinediones) exhibit extended conjugation, which may redshift UV absorbance.

Challenges in Azetidine Functionalization

Azetidine rings are prone to ring-opening under acidic conditions. ’s patent highlights the use of fluoropropyl groups on azetidine to enhance stability, suggesting that the 4-methylthiazole-carbonyl group in the target compound may similarly stabilize the ring .

Data Tables: Comparative Analysis of Key Analogs

Compound Class Core Structure Key Substituents Melting Point (°C) Yield (%) Biological Notes Reference
Thiazolidine-2,4-dione S-containing 5-Arylidene, acetic acid 172–280 24–73 Dual inhibitors (e.g., COX-2)
Oxazolidine-2,4-dione O-containing 4-Methoxybenzylidene Not reported Not given NMR data available
Azetidine derivatives 4-membered N-ring Fluoropropyl, tartrate salt Not reported Not given Anticancer applications
Target Compound Oxazolidinedione + azetidine 4-Methylthiazole-5-carbonyl Not reported Inferred Hypothesized improved stability

Research Findings and Implications

  • Structural Rigidity: The azetidine ring may confer higher target selectivity compared to flexible analogs (e.g., diisopropylaminoethyl derivatives in ) .
  • Electrophilic Reactivity : The oxazolidinedione core’s carbonyl groups could participate in nucleophilic reactions, similar to thiazolidinediones in undergoing cycloaddition .
  • Toxicity Considerations: While notes cytotoxicity in oxazolidinediones (e.g., 5 mg/L in human lymphocytes), the target compound’s methylthiazole group might mitigate toxicity by reducing electrophilicity .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions are required?

The synthesis typically involves multi-step organic reactions, starting with the coupling of 4-methylthiazole-5-carboxylic acid derivatives to azetidine precursors using carbodiimides (e.g., EDC/HOBt) under inert atmospheres. Cyclization to form the oxazolidine-2,4-dione core is achieved via isothiocyanate-mediated reactions. Critical parameters include temperature control (0–5°C during coupling) and solvent selection (e.g., DMF or DCM). Purification often employs column chromatography and recrystallization from ethanol-DMF mixtures .

Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?

X-ray crystallography confirms spatial arrangements of the azetidine and oxazolidinedione moieties. ¹H/¹³C NMR identifies proton environments (e.g., azetidine CH₂ at δ 3.8–4.2 ppm), while FT-IR verifies carbonyl stretches (C=O at ~1750 cm⁻¹). High-resolution mass spectrometry (HRMS-ESI) validates molecular weight within 0.5 ppm accuracy. Thermal analysis (DSC) assesses polymorph stability, with melting points often exceeding 150°C .

Q. What initial biological screening approaches are recommended to assess its bioactivity?

Standard assays include:

  • Kinase inhibition : Fluorescence-based kinase activity assays (e.g., EGFR or MAPK targets) at 10–100 μM concentrations.
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC determination).
  • Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ calculations). Parallel testing in non-target cell lines (e.g., HEK293) ensures selectivity .

Advanced Research Questions

Q. What strategies optimize yield and purity during multi-step synthesis?

  • Reaction monitoring : Use TLC/HPLC with UV detection (λ = 254 nm) to track intermediate formation.
  • Catalyst optimization : Screen Pd/C or Ni catalysts for hydrogenation steps to minimize by-products.
  • Purification : Gradient elution (hexane/EtOAc) in flash chromatography or recrystallization in DMF/ethanol (3:1 v/v) .

Q. How can researchers resolve contradictions in bioactivity data across experimental models?

  • Model validation : Compare results in ≥3 cell lines (e.g., HepG2 vs. MCF-7) and validate in primary cells.
  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes (human vs. murine) to identify species-specific disparities.
  • SAR studies : Modify the azetidine methyl group or oxazolidinedione substituents to isolate critical pharmacophores .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or PARP1).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP) with activity data .

Q. How to design analogs to improve metabolic stability without losing efficacy?

  • Bioisosteric replacement : Substitute the methylthiazole group with trifluoromethyl or pyridine rings.
  • Prodrug strategies : Introduce ester moieties at the oxazolidinedione oxygen to enhance oral bioavailability.
  • Deuterium incorporation : Replace labile hydrogens on the azetidine ring to slow CYP450-mediated degradation .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

  • By-product control : Implement continuous flow reactors for exothermic cyclization steps (residence time <2 min).
  • Solvent recovery : Optimize distillation systems for DMF reuse (≥90% recovery).
  • Particle engineering : Use spray drying to improve crystalline form stability during lyophilization .

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